(3-Methyl-4-nitrophenyl)boronic acid
Overview
Description
“(3-Methyl-4-nitrophenyl)boronic acid” is a type of boronic acid, which is a valuable building block in organic synthesis . It has a linear formula of CH3C6H3(NO2)B(OH)2 and a molecular weight of 180.95 . It is also known as 3-Nitro-4-methylbenzeneboronic acid or 3-Nitro-4-methylphenylboronic acid .
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized through various methods. One such method is the catalytic protodeboronation of pinacol boronic esters, which utilizes a radical approach . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a carbon bearing a nitro group . The linear formula is CH3C6H3(NO2)B(OH)2 .
Chemical Reactions Analysis
“this compound” can be involved in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling reactions . It can also participate in copper-catalyzed arylation and palladium-catalyzed decarboxylative coupling .
Scientific Research Applications
Macrocyclic Chemistry : (3-Methyl-4-nitrophenyl)boronic acid and similar compounds have been used in macrocyclic chemistry. For instance, a study explored the creation of tetrameric macrocyclic compounds and dimeric boronates from various aryl boronic acids, including 3-nitrophenyl boronic acid. These compounds were analyzed using X-ray crystallography, focusing on bond lengths, bond angles, and other molecular interactions (Fárfan et al., 1999).
Diol and Carbohydrate Recognition : Research has demonstrated that certain boronic acids, like 3-methoxycarbonyl-5-nitrophenyl boronic acid, show high affinity for binding to diols and fructose. This suggests potential applications in diol and carbohydrate recognition, which could be significant for various biochemical and medicinal applications (Mulla, Agard, & Basu, 2004).
Chiral Cavities in Polymers : The creation of chiral cavities within polymers using boronic acids, including 4-nitrophenylboronic acid, has been explored. These cavities are used for the resolution of racemates, demonstrating potential in enantioselective synthesis and chiral separation technologies (Wulff, Vesper, Grobe-Einsler, & Sarhan, 1977).
Sugar Sensing Systems : 3-Nitrophenyl-boronic acid has been used to design a visualized sensing system for saccharides. This application is significant in biochemical analysis and diagnostics, where rapid and accurate detection of saccharides is essential (Koumoto, Takeuchi, & Shinkai, 1998).
Stereoselective Hydrolysis : The compound has been used in studies examining the stereoselective hydrolysis of glycosides, showcasing its potential in selective chemical transformations (Ohe, Kida, Zhang, Nakatsuji, & Ikeda, 1998).
Optical Modulation in Nanotechnology : Phenyl boronic acids, including derivatives of nitrophenyl boronic acid, have been studied for their role in the optical modulation of carbon nanotubes. This research opens doors to advanced applications in nanotechnology and materials science (Mu et al., 2012).
Reduction of Fructose in Food Matrices : Boronic acids have been investigated for their ability to specifically reduce fructose in food matrices. This application is particularly relevant in food technology and nutrition science (Pietsch & Richter, 2016).
Fluorescent Chemosensors : Boronic acids, including nitrophenyl boronic acid derivatives, have been used in the development of fluorescent chemosensors. These sensors have applications in biological and chemical sensing, particularly for detecting carbohydrates and bioactive substances (Huang et al., 2012).
Mechanism of Action
The mechanism of action of “(3-Methyl-4-nitrophenyl)boronic acid” involves its participation in electronically divergent processes with the metal catalyst in the Suzuki–Miyaura coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Safety and Hazards
Future Directions
Boronic acids, including “(3-Methyl-4-nitrophenyl)boronic acid”, have significant potential for future applications. For instance, they can be used in the preparation of inhibitors of lactate dehydrogenase against cancer cell proliferation . They can also be used in the preparation of imidazothiazoles as iodide efflux inhibitors in thyrocytes . Furthermore, the Suzuki–Miyaura coupling reaction, which involves boronic acids, is a promising area for future research .
Properties
IUPAC Name |
(3-methyl-4-nitrophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOWIWZRZDFDRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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